2-methoxy-N-methylpyrimidin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-N-methylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-7-5-3-8-6(10-2)9-4-5/h3-4,7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIIUKMRWSOWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(N=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy N Methylpyrimidin 5 Amine and Its Analogs
General Synthetic Strategies for Pyrimidine (B1678525) Ring Formation
The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with several reliable methods being widely utilized. These strategies typically involve the cyclization of acyclic precursors.
Condensation Reactions Utilizing N-C-N Fragments and 1,3-Dicarbonyl Derivatives
The most prevalent and versatile method for pyrimidine synthesis is the condensation of a compound containing an N-C-N (amidine) fragment with a 1,3-dielectrophilic three-carbon unit, such as a 1,3-dicarbonyl compound. nih.govresearchgate.netbu.edu.eg This approach, often referred to as the Principal Synthesis, is valued for its reliability and the diversity of substituents that can be incorporated. grafiati.com
The reaction involves the cyclization of β-dicarbonyl compounds with reagents like amidines, urea, or guanidine (B92328) to yield 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively. wikipedia.org If guanidine is used as the N-C-N component, an amino group is introduced at the C2 position of the resulting pyrimidine ring. nih.gov These condensation reactions are typically performed in polar solvents with heating, and the yields of 2-aminopyrimidines with various substituents can range from 60-95%. nih.gov Modifications of this conventional strategy remain a significant theme in modern synthetic chemistry. nih.govresearchgate.net
Table 1: Examples of N-C-N Fragments and 1,3-Dicarbonyl Derivatives in Pyrimidine Synthesis
| N-C-N Fragment | 1,3-Dicarbonyl Derivative | Resulting Pyrimidine Type | Reference |
|---|---|---|---|
| Amidine | β-Diketone | 2-Substituted Pyrimidine | wikipedia.org |
| Guanidine | β-Ketoester | 2-Aminopyrimidin-4-ol | nih.gov |
| Urea | Malonic Ester | Barbituric Acid (Pyrimidine-2,4,6-trione) | wikipedia.org |
| Thiourea | Ethyl Cyanoacetate (B8463686)/Aldehyde | 2-Thioxopyrimidine | growingscience.com |
Approaches Based on Ethyl Cyanoacetate and Acetyl Acetone (B3395972) as Precursors
Specific examples of 1,3-dicarbonyl derivatives and related precursors highlight the adaptability of pyrimidine synthesis. Ethyl cyanoacetate and acetyl acetone are commonly employed starting materials.
For instance, a one-step synthesis of 4-oxo-2-thioxopyrimidine derivatives involves the ternary condensation of ethyl cyanoacetate, various aldehydes, and thiourea, catalyzed by potassium carbonate. growingscience.comscilit.com Similarly, acetyl acetone can be reacted with amidines or hydrazines to form substituted pyrimidines. scilit.comtandfonline.com The reaction of 6-aryl-5-cyano-4-pyrimidinon-2-thione derivatives with acetyl acetone and ethyl acetoacetate (B1235776) can lead to the formation of 2-(1-pyrazolo)pyrimidine derivatives. scilit.com
A study by Okabe et al. detailed the condensation of 3-amino-5-mercapto-1,2,4-triazole (B94436) with acetylacetone (B45752) in refluxing acetic acid to produce 5,7-dimethyl-3-mercapto-s-triazolo[4,3-a]pyrimidine. tandfonline.com The same starting triazole reacted with ethyl cyanoacetate in the presence of sodium ethoxide to yield 4-amino-7-hydroxy-3-mercapto-s-triazolo[4,3-a]pyrimidine. tandfonline.com
Cyclization Reactions Involving Functionalized Enamines and Malononitrile (B47326)
Alternative strategies for pyrimidine ring construction involve different synthons, such as functionalized enamines and malononitrile. These methods provide access to varied substitution patterns on the pyrimidine core.
One notable approach is a one-pot, three-component reaction reported by Rostamizadeh et al., where an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride are reacted under solvent-free conditions to produce pyrimidine-5-carbonitrile derivatives in good yields. growingscience.com The use of functionalized enamines is also a key strategy. For example, esters of 3-amino-2-cyanoacrylate can be converted to pyridines via amidines, while a similar reaction sequence starting from ethyl 5-aminoisoxazole-4-carboxylate can yield a pyrimidine derivative. clockss.org
Furthermore, amidines can react with the malononitrile dimer in a [4+2] cyclocondensation, catalyzed by piperidine, to afford 6-aminopyrimidine compounds. mdpi.com This reaction proceeds through an amination step followed by cyclization. mdpi.com
Specific Synthetic Routes to 2-methoxy-N-methylpyrimidin-5-amine and Related Structures
Synthesizing the specific target molecule, this compound, and its close analogs often requires multi-step sequences that may involve building the pyrimidine ring first, followed by functional group interconversions.
Amination and N-Methylation Strategies for Pyrimidine Cores
The introduction of amino groups onto a pre-formed pyrimidine ring is a common strategy. The pyrimidine ring is π-deficient, which facilitates nucleophilic aromatic substitution (SNA_r), particularly at the electron-deficient C2, C4, and C6 positions. wikipedia.org A leaving group at one of these positions, such as a halogen or a methylthio group, can be displaced by an amine. rhhz.net An efficient synthesis of N²-arylaminopyrimidine-5-carbonitrile derivatives has been developed via the substitution of a 2-methylthio group with various arylamines using cesium carbonate as a base. rhhz.net
Following amination to create a pyrimidin-5-amine, N-methylation can be achieved through standard methods. While direct N-alkylation on the pyrimidine ring nitrogen is difficult due to the ring's decreased basicity compared to pyridine (B92270), alkylation of an exocyclic amino group is a more straightforward transformation. wikipedia.org
For related structures, such as moxonidine (B1115) (4-chloro-N-(imidazolidin-2-ylidene)-6-methoxy-2-methylpyrimidin-5-amine), the synthesis involves the reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine with a base in an alcohol like methanol. synzeal.comgoogle.com
Preparation through Alkoxymethylpyrimidine Intermediates
An alternative route involves the synthesis of a pyrimidine with an alkoxymethyl group at the C5 position, which is then converted to the desired amino function. The synthesis of 2-methyl-4-amino-5-alkoxymethylpyrimidines has been described starting from β-alkoxypropionitriles. google.com
The general sequence involves:
Condensation of a β-alkoxypropionitrile with an alkyl formate (B1220265) in the presence of an alkali metal alkoxide to form an α-formyl-β-alkoxypropionitrile intermediate.
Alkylation of the intermediate to give an enol ether.
Condensation of the enol ether with acetamidine (B91507) to yield the 5-alkoxymethylpyrimidine core. google.com
A key transformation demonstrated in a patented process is the direct conversion of a 2-methyl-4-amino-5-alkoxymethylpyrimidine into 2-methyl-4-amino-5-aminomethylpyrimidine by reaction with ammonia (B1221849) in the presence of a Lewis acid catalyst, such as Al₂O₃. google.com This reaction replaces the C5-alkoxy radical with an amino group. While this example leads to an aminomethyl group rather than a direct N-methylamine on the ring, it establishes the viability of using a C5-alkoxymethylpyrimidine as a precursor for introducing nitrogen-based substituents at that position.
Table 2: Summary of Specific Synthetic Strategies
| Strategy | Key Precursor | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Amination of Pyrimidine Core | 2-Methylthiopyrimidine | Nucleophilic Aromatic Substitution (SNA_r) with Arylamine | N²-Arylaminopyrimidine | rhhz.net |
| Amination of Pyrimidine Core | Halogenated Pyrimidine | Cu(II)-Promoted Amination | Monoaminated Pyrimidine | organic-chemistry.org |
| Modification of Intermediate | 4,6-Dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine | Base-mediated reaction with Methanol | 4-Chloro-6-methoxy-pyrimidin-5-amine derivative | google.com |
| Alkoxymethylpyrimidine Route | β-Alkoxypropionitrile | Multi-step synthesis to 5-alkoxymethylpyrimidine, followed by amination | 5-Aminomethylpyrimidine | google.com |
Derivatization from Halogenated Pyrimidine Precursors
The synthesis of substituted pyrimidines, including N-methylated aminopyrimidines, frequently employs halogenated pyrimidines as versatile starting materials. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), where halogen atoms, typically chlorine, serve as excellent leaving groups.
The synthesis often begins with a di-halogenated pyrimidine, such as 2,4-dichloropyrimidine (B19661) or 2-amino-4,6-dichloropyrimidine (B145751). The differential reactivity of the halogen atoms can be exploited for sequential and regioselective substitution. For instance, in 2-amino-4,6-dichloropyrimidine, the chlorine at the C-4 position is generally more reactive towards nucleophiles than the one at C-6. This allows for the selective introduction of a nucleophile at one position, followed by a second, different nucleophile at the other.
A general approach involves the reaction of a dichloropyrimidine with various amines in the presence of a base like triethylamine. This method has been successfully used to synthesize a wide range of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines in good to excellent yields, often without the need for a solvent. researchgate.netmdpi.com The reaction of 2-amino-4,6-dichloropyrimidine with one equivalent of an amine selectively yields the 4-substituted product. researchgate.net
The introduction of an alkoxy group, such as the methoxy (B1213986) group in the target compound, is typically achieved by reacting a chloropyrimidine with an alkali metal alkoxide, like sodium methoxide. google.com Cross-coupling reactions, such as the Suzuki and Kumada couplings, catalyzed by transition metals like palladium or nickel, also represent a powerful strategy for the arylation or alkylation of the pyrimidine ring using halogenated precursors. nih.gov
The synthesis of a compound like this compound would likely proceed via a multi-step sequence starting from a dihalopyrimidine. For example, starting with a 2-chloro-5-bromopyrimidine, one could first introduce the methoxy group at the 2-position via nucleophilic substitution with sodium methoxide. Subsequently, the N-methylamino group could be installed at the 5-position through a palladium-catalyzed Buchwald-Hartwig amination reaction.
Advanced Synthetic Techniques and Reaction Optimization
To improve the efficiency, yield, and environmental footprint of pyrimidine synthesis, advanced techniques such as microwave-assisted synthesis and sophisticated catalytic systems are increasingly employed.
Microwave-Assisted Synthesis Protocols for Pyrimidine Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in the synthesis of heterocyclic compounds, including pyrimidine derivatives. researchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netpastic.gov.pkpastic.gov.pk
The benefits of microwave irradiation are particularly evident in reactions that are sluggish under conventional conditions, such as those involving unreactive nucleophiles. acs.org For example, the displacement of sulfone groups on a pyrimidine ring with various nucleophiles, including aromatic amines, can be achieved in excellent yields with reaction times of only a few minutes under high-temperature microwave heating. acs.org
Solvent-free, solid-supported reactions under microwave irradiation are a particularly green and efficient approach. pastic.gov.pkpastic.gov.pkresearchgate.net Using supports like alumina, which acts as an energy transfer medium, avoids the hazards associated with solution-phase reactions and simplifies product isolation. researchgate.net This method has been used for the derivatization of 5-halopyrimidine-2,4-diones, significantly reducing reaction times and improving energy efficiency. pastic.gov.pkpastic.gov.pk
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| N-phenylation of 5-halopyrimidinedione | 48 hours | 60 seconds | Significant | pastic.gov.pk |
| Biginelli Reaction | Hours | Minutes | Higher Yields | tandfonline.com |
| Synthesis of pyrimido[4,5-d]pyrimidines | Minutes | Seconds | Improved Yield | researchgate.net |
| Displacement of 2-methylsulfone group | Hours to Days | 10-15 minutes | Excellent Yields | acs.org |
Catalytic Systems in Pyrimidine Derivatization (e.g., Organic Bases, Lewis/Brønsted Acids)
The choice of catalyst is crucial for controlling the reactivity and selectivity in pyrimidine derivatization. A variety of catalytic systems, ranging from simple organic bases to complex Lewis and Brønsted acids, are employed.
Organic Bases: Organic bases are frequently used in nucleophilic substitution reactions involving halogenated pyrimidines. Their primary role is to act as a scavenger for the hydrogen halide (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards the product. Triethylamine (Et₃N) is a commonly used base for the synthesis of 2-aminopyrimidine (B69317) derivatives from 2-amino-4,6-dichloropyrimidine and various amines. researchgate.netmdpi.com Other organic bases are also employed to facilitate the synthesis of complex pyrimidine structures, such as in the preparation of moxonidine, where an organic base is reacted with a dichlorinated pyrimidine derivative in an alcoholic solvent. google.com
Lewis and Brønsted Acids: Lewis and Brønsted acids are employed to catalyze a range of transformations in pyrimidine synthesis by activating either the electrophile or the nucleophile. nih.govnih.gov
Lewis Acids: Lewis acids, such as aluminum oxide (Al₂O₃), can catalyze amination reactions. For example, the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine from 2-methyl-4-amino-5-alkoxymethylpyrimidines can be achieved using ammonia in the presence of a Lewis-acidic oxide catalyst like Al₂O₃ at high temperatures. google.com Natural phosphates have also been demonstrated to act as effective and environmentally benign heterogeneous Lewis acid catalysts for the synthesis of acyclonucleosides from pyrimidine bases. researchgate.net
Brønsted Acids: Brønsted acids, both homogeneous and heterogeneous, are widely used. Conventional mineral acids like HCl are used in multicomponent reactions like the Biginelli reaction to produce tetrahydropyrimidines. researchgate.net More recently, solid acid catalysts have gained prominence due to their reusability and eco-friendliness. nih.gov For instance, bone char modified with chlorosulfonic acid has been developed as a robust and reusable solid Brønsted acid catalyst for the efficient synthesis of pyrimidine-5-carbonitrile derivatives. researchgate.net These solid acids, including heteropoly acids and sulfated metal oxides, offer high catalytic activity and selectivity for various organic transformations relevant to pyrimidine synthesis. nih.gov The combination of a Lewis acid with a Brønsted acid can create a highly acidic "Lewis acid-assisted Brønsted acid" (LBA), providing a powerful tool for designing unique and highly reactive catalytic systems. nih.gov
Reactivity Profiles and Mechanistic Investigations of 2 Methoxy N Methylpyrimidin 5 Amine
Reactivity of the Pyrimidine (B1678525) Core and Substituents
The pyrimidine ring, being a diazine, is inherently electron-deficient, which influences its reactivity towards both nucleophiles and electrophiles. The substituents on the ring further modulate this reactivity.
Halogenated pyrimidines are versatile precursors for the synthesis of substituted pyrimidines, including analogs of 2-methoxy-N-methylpyrimidin-5-amine. The electron-withdrawing nature of the halogen atoms facilitates nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmdpi.com The positions of the halogens on the pyrimidine ring, along with the reaction conditions, dictate the regioselectivity of the substitution. researchgate.net
For instance, in di- or tri-chlorinated pyrimidines, the chlorine atoms at positions 2, 4, and 6 are susceptible to displacement by nucleophiles. The presence of an amino or methoxy (B1213986) group can influence the reactivity of the remaining halogens. mdpi.com Studies on related systems, such as 2,4-dichloropyrimidines, have shown that substitution can occur stepwise, allowing for the introduction of different nucleophiles at different positions. researchgate.netevitachem.com Grignard reagents have also been employed in substitution reactions on halogenated pyrimidines, leading to the formation of carbon-carbon bonds. researchgate.net
The general mechanism for SNAr on a halogenated pyrimidine involves the addition of a nucleophile to the electron-deficient ring to form a negatively charged intermediate, often referred to as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is stabilized by the electron-withdrawing groups on the ring. libretexts.orgyoutube.com Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org The rate of these reactions is enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group. libretexts.org
Table 1: Examples of Nucleophilic Substitution on Halogenated Pyrimidines
| Halogenated Pyrimidine | Nucleophile | Product | Reference |
| 2,4,5-Trichloropyrimidine | 2-Isopropoxy-5-methyl-4-(piperdin-4-yl)aniline | 5-Chloro-N-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)pyrimidin-2,4-diamine derivative | mdpi.com |
| 5-Bromo-2,4-dichloropyrimidine | Various anilines | 5-Bromo-N-aryl-4-chloropyrimidin-2-amine derivatives | mdpi.com |
| 2,4-Dichloropyrimidine (B19661) | Grignard reagents | 2-Aryl/alkyl-4-chloropyrimidines | researchgate.net |
Electrophilic Aromatic Substitution Patterns on the Pyrimidine Ring
Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally difficult due to the ring's electron-deficient nature, which is further exacerbated by the two nitrogen atoms that strongly deactivate the ring towards electrophilic attack. uomustansiriyah.edu.iqtotal-synthesis.com However, the presence of activating groups, such as the amino and methoxy groups in this compound, can facilitate EAS reactions, albeit under specific conditions. ucalgary.ca
In related pyrimidine systems, electrophilic substitution has been observed. For example, the reaction of 2-methoxypyrimidine (B189612) with benzonitrile (B105546) oxide leads to cycloaddition products, indicating the reactivity of the C=N and C=C double bonds towards electrophiles. semanticscholar.org
Transformations Involving the Methoxy and N-Methylamino Moieties
The methoxy and N-methylamino groups are not merely spectators in the reactivity of the molecule; they can undergo various transformations.
The methoxy group at the C2 position of the pyrimidine ring can undergo hydrolysis, particularly under acidic conditions, to yield the corresponding pyrimidone. semanticscholar.orgacs.org The acid-catalyzed cleavage of 2-methoxypyrimidine has been studied, providing insight into the mechanism of this transformation. acs.org The reaction proceeds via protonation of one of the ring nitrogens, followed by nucleophilic attack of water at the C2 position and subsequent elimination of methanol. The study of 2-alkoxycytosines (4-amino-2-methoxypyrimidines) has also shown that the methoxy group can be hydrolyzed. nih.gov
Table 2: Hydrolysis of Methoxy-Substituted Pyrimidines
| Starting Material | Conditions | Product | Reference |
| 2-Phenylsulfonimido-1,2-dihydropyrimidines (methylated) | 65% H₂SO₄, 140°C | Uracil or 1-methyluracil | acs.org |
| 2-Methoxycytosine (4-amino-2-methoxypyrimidine) | Irradiation in aqueous phosphate (B84403) buffer, pH 7 | N-carbomethoxy-3-hydroxyacrylamidine (secondary product) | nih.gov |
| 2-Methoxypyrimidine | Acidic medium | Pyrimid-2(1H)-one | semanticscholar.org |
Functionalization Reactions of the N-Methylamino Moiety (e.g., Formylation)
The N-methylamino group at the C5 position is a nucleophilic center and can participate in various functionalization reactions. For example, it can undergo acylation, such as formylation, to introduce an acyl group onto the nitrogen atom. ucalgary.ca The reactivity of the amino group can be modulated by the electronic properties of the pyrimidine ring. The introduction of an acyl group can serve as a protective measure in subsequent reactions. ucalgary.ca
Elucidation of Reaction Mechanisms (e.g., Meisenheimer Intermediates)
The formation of Meisenheimer complexes is a key feature of nucleophilic aromatic substitution reactions on electron-deficient aromatic and heteroaromatic rings. libretexts.orgwikipedia.org These complexes are stable intermediates formed by the addition of a nucleophile to the ring. wikipedia.org In the context of halogenated pyrimidine analogs, the attack of a nucleophile on the carbon atom bearing the halogen leads to a tetrahedral intermediate, a Meisenheimer complex, where the negative charge is delocalized over the pyrimidine ring and any electron-withdrawing substituents. libretexts.orglibretexts.org
The stability of the Meisenheimer complex is a crucial factor in determining the feasibility of the SNAr reaction. youtube.com The presence of electron-withdrawing groups, such as nitro groups or additional nitrogen atoms within the ring, helps to stabilize this intermediate. libretexts.orgyoutube.com While direct observation of Meisenheimer intermediates for this compound itself is not detailed in the search results, the mechanistic principles derived from studies on related pyrimidine and other electron-poor aromatic systems are applicable. libretexts.orgwikipedia.orgnih.gov Recent studies have also explored whether these species are always true intermediates or, in some cases, transition states. nih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Methoxy N Methylpyrimidin 5 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of organic molecules in solution. For derivatives of 2-methoxy-N-methylpyrimidin-5-amine, ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively.
In a representative ¹H NMR spectrum of a 2-aminopyrimidine (B69317) derivative, the protons on the pyrimidine (B1678525) ring typically appear as distinct signals. For instance, in N-(3-fluorophenyl)pyrimidin-2-amine, the pyrimidine protons (H-4 and H-6) show a doublet at 8.44 ppm, while the H-5 proton appears as a triplet at 6.77 ppm. rsc.org The chemical shifts and coupling constants are influenced by the electronic effects of the substituents on the pyrimidine ring.
For this compound, the ¹H NMR spectrum would be expected to show a singlet for the methoxy (B1213986) group protons (OCH₃) and a signal for the N-methyl group protons (NHCH₃). The protons on the pyrimidine ring would also exhibit characteristic shifts. For example, in similar structures like N-(4-methoxyphenyl)pyrazin-2-amine, the methoxy protons appear as a singlet at 3.82 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrimidine Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |
|---|---|---|---|---|---|
| N-(3-fluorophenyl)pyrimidin-2-amine | ¹H | 8.44 | d | 4.8 | rsc.org |
| ¹H | 7.73 | dt | 11.6, 2.2 | rsc.org | |
| ¹H | 7.61 | s | rsc.org | ||
| ¹H | 7.34 - 7.15 | m | rsc.org | ||
| ¹H | 6.77 | t | 4.9 | rsc.org | |
| ¹³C | 163.6, 161.8, 159.1, 157.4, 140.6, 129.4, 113.9, 112.4, 108.6, 108.4, 105.8, 105.7 | rsc.org | |||
| N-(4-methoxyphenyl)pyrazin-2-amine | ¹H | 8.10 | s | rsc.org | |
| ¹H | 8.04 | d | 1.2 | rsc.org | |
| ¹H | 7.92 | d | 2.7 | rsc.org | |
| ¹H | 7.31 | d | 8.8 | rsc.org | |
| ¹H | 6.92 | d | 8.8 | rsc.org | |
| ¹H | 6.55 | s | rsc.org | ||
| ¹H | 3.82 | s | rsc.org | ||
| ¹³C | 156.8, 153.2, 141.9, 134.3, 132.1, 131.7, 123.9, 114.7, 55.5 | rsc.org |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides valuable insights into the functional groups and vibrational modes of a molecule. researchgate.netjocpr.com The analysis of the vibrational spectra of this compound derivatives allows for the identification of characteristic bond stretches, bends, and torsions.
The FT-IR and FT-Raman spectra of pyrimidine derivatives are characterized by a series of distinct bands. worldscientific.comresearchgate.netdergipark.org.tr For a compound like this compound, key vibrational modes would include:
N-H stretching: The N-H stretching vibration of the secondary amine group is typically observed in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations usually appear between 3000 and 3100 cm⁻¹. researchgate.net Aliphatic C-H stretching from the methyl and methoxy groups would be found in the 2800-3000 cm⁻¹ range. tandfonline.com
C=N and C=C stretching: The stretching vibrations of the pyrimidine ring (C=N and C=C bonds) are expected in the 1400-1650 cm⁻¹ region. mdpi.com
C-O stretching: The C-O stretching of the methoxy group typically gives rise to a strong band in the 1000-1300 cm⁻¹ range. tandfonline.com
N-H bending: The N-H bending vibration is usually observed around 1550-1650 cm⁻¹.
CH₃ bending: The bending vibrations of the methyl groups would appear in the 1375-1450 cm⁻¹ region.
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies and aid in the assignment of the experimental bands. worldscientific.comresearchgate.net
Table 2: Characteristic Vibrational Frequencies for Pyrimidine and Related Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretching (amine) | 3300 - 3500 | mdpi.com |
| C-H Stretching (aromatic) | 3000 - 3100 | researchgate.net |
| C-H Stretching (aliphatic) | 2800 - 3000 | tandfonline.com |
| C=N, C=C Stretching (ring) | 1400 - 1650 | mdpi.com |
| C-O Stretching (methoxy) | 1000 - 1300 | tandfonline.com |
| N-H Bending | 1550 - 1650 | |
| CH₃ Bending | 1375 - 1450 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The resulting spectrum provides information about the conjugated systems and the types of electronic transitions occurring, such as π → π* and n → π* transitions. tanta.edu.eg
For pyrimidine derivatives, the UV-Vis spectrum is typically characterized by absorption bands corresponding to these transitions. researchgate.net The position and intensity of these bands are influenced by the nature and position of substituents on the pyrimidine ring, as well as the solvent used for the measurement. tanta.edu.eg
In the case of this compound, the pyrimidine ring constitutes a chromophore. The presence of the methoxy and N-methylamino groups, which can act as auxochromes, is expected to cause a shift in the absorption maxima (λ_max) compared to the parent pyrimidine molecule. The π → π* transitions, which are generally more intense, and the lower-energy n → π* transitions would be observable. The analysis of the UV-Vis spectrum can provide qualitative information about the electronic structure and conjugation within the molecule. libretexts.org
Table 3: Typical Electronic Transitions in Heterocyclic Aromatic Compounds
| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 200 - 400 | 1,000 - 10,000 |
| n → π* | 250 - 600 | 10 - 1,000 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. arizona.edulibretexts.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org
In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Due to the presence of an odd number of nitrogen atoms, the molecular ion peak will have an odd mass-to-charge ratio (m/z), in accordance with the nitrogen rule. libretexts.org
The fragmentation of the molecular ion upon electron ionization would lead to a series of daughter ions, providing clues about the molecule's structure. Common fragmentation pathways for amines and ethers can be anticipated. arizona.edumiamioh.edu For this compound, potential fragmentation could involve:
α-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the loss of a methyl radical from the N-methyl group. libretexts.org
Loss of a methoxy group: Cleavage of the C-O bond of the methoxy group can occur.
Ring fragmentation: The pyrimidine ring itself can undergo cleavage, leading to characteristic fragment ions.
The analysis of these fragmentation patterns allows for the confirmation of the proposed structure and the identification of its key structural motifs. arizona.edu
Table 4: Common Fragmentation Patterns in Mass Spectrometry
| Functional Group | Common Fragmentation | Resulting Fragment | Reference |
|---|---|---|---|
| Amine | α-cleavage | [R-CH=NH₂]⁺ | libretexts.org |
| Ether | α-cleavage | [R-O=CH₂]⁺ | miamioh.edu |
| Aromatic Ring | Ring cleavage | Various characteristic fragments | arizona.edu |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. bohrium.comcore.ac.uk
For a derivative of this compound, a successful single crystal X-ray diffraction study would unambiguously confirm its molecular structure. The analysis would reveal the planarity of the pyrimidine ring and the conformation of the methoxy and N-methylamino substituents relative to the ring.
Table 5: Illustrative Crystallographic Data for a Pyrimidine Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 15.3 |
| β (°) | 105.2 |
| Volume (ų) | 1510 |
| Z | 4 |
| R-factor | 0.045 |
Computational Chemistry and Theoretical Studies on 2 Methoxy N Methylpyrimidin 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental aspects of molecular structure and electronics.
Density Functional Theory (DFT) is a preferred computational method for achieving a balance between accuracy and efficiency in predicting the geometry and electronic properties of molecules. tandfonline.com Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For pyrimidine (B1678525) derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) or 6-31G(d) are commonly used to calculate optimized structural parameters like bond lengths, bond angles, and dihedral angles. nih.govnih.govnih.gov
Studies on related compounds, such as 2-amino-4-methoxy-6-methylpyrimidine (B1269087), show that the pyrimidine ring is nearly planar. nih.gov The methoxy (B1213986) group's orientation relative to the ring is a key structural feature. In the cation of 2-amino-4-methoxy-6-methylpyrimidinium picrate, the methoxy group was found to be almost coplanar with the pyrimidine ring. nih.gov The optimized geometry, calculated using DFT, generally shows good agreement with experimental data from X-ray diffraction where available. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine Ring (Calculated via DFT) Note: Data is based on analogous pyrimidine structures from literature.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (pyrimidine ring) | ~1.34 Å |
| C-C (pyrimidine ring) | ~1.39 Å | |
| C-O (methoxy) | ~1.36 Å | |
| O-CH3 (methoxy) | ~1.43 Å | |
| C-N (amino) | ~1.36 Å | |
| Bond Angle | N-C-N (pyrimidine ring) | ~127° |
| C-N-C (pyrimidine ring) | ~116° | |
| C-O-C (methoxy) | ~117° | |
| Dihedral Angle | C-C-O-C (methoxy) | ~0° (near planar) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov
A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This charge transfer is a key aspect of molecular interactions. nih.gov In studies of related pyrimidine salts, the HOMO-LUMO gap was calculated to be around 3.2 to 3.5 eV, indicating considerable stability. researchgate.net Time-dependent DFT (TD-DFT) is often used to calculate these electronic properties and simulate UV-visible spectra. nih.govdntb.gov.ua
Table 2: Frontier Molecular Orbital Properties Note: Values are representative for analogous pyrimidine compounds.
| Parameter | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 eV |
| ΔE (Energy Gap) | ELUMO - EHOMO | ~ 5.5 eV |
| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |
| Electron Affinity (A) | -ELUMO | ~ 1.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.75 eV |
| Electronegativity (χ) | (I + A) / 2 | ~ 3.75 eV |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. tandfonline.com The MEP surface is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. tandfonline.comwolfram.com
For a molecule like 2-methoxy-N-methylpyrimidin-5-amine, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group. These are the most likely sites for hydrogen bonding and electrophilic attack. tandfonline.comrsc.org
Positive Potential (Blue): Located on the hydrogen atoms of the methyl and amine groups, making them potential sites for nucleophilic attack. tandfonline.com
This analysis is crucial for understanding how the molecule interacts with other molecules and biological receptors. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization and intramolecular interactions. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals and calculates the associated stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. nih.gov
In pyrimidine derivatives, significant stabilization arises from:
Hyperconjugation: Electron density is transferred from lone pair orbitals (e.g., on the nitrogen or oxygen atoms) to antibonding orbitals (π* or σ*) of the pyrimidine ring.
For example, NBO analysis on 2-amino-4-methoxy-6-methylpyrimidine revealed strong hyperconjugative interactions that stabilize the molecular structure. nih.gov These interactions are critical for understanding the molecule's electronic structure and stability. researchgate.net
Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov Key NLO parameters, such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), are calculated using quantum chemical methods. researchgate.net
The first hyperpolarizability (β) is a measure of the second-order NLO response. Calculations on similar pyrimidine derivatives have shown that they can possess NLO properties, with their hyperpolarizability values often being several times greater than that of the standard reference material, urea. tandfonline.comnih.gov The presence of electron-donating groups (like amine and methoxy) on the pyrimidine ring enhances the charge asymmetry and can lead to a larger NLO response. nih.govresearchgate.net
Table 3: Calculated Non-Linear Optical Properties Note: Values are representative for analogous pyrimidine compounds and calculated using DFT methods.
| Parameter | Description | Representative Calculated Value |
| Dipole Moment (μ) | Measure of molecular polarity | ~3.5 Debye |
| Mean Polarizability (⟨α⟩) | Measure of the molecule's response to an electric field | ~15 x 10-24 esu |
| First Hyperpolarizability (βtot) | Measure of the second-order NLO response | ~6.0 x 10-30 esu |
Analysis of Intermolecular Interactions and Crystal Packing
In the solid state, the arrangement of molecules, or crystal packing, is governed by a network of intermolecular interactions. For pyrimidine derivatives, these interactions are critical for the stability of the crystal lattice. nih.goviucr.org
Hydrogen Bonding: This is a dominant interaction in pyrimidine crystals. The nitrogen atoms of the pyrimidine ring and the amine/methoxy substituents act as hydrogen bond acceptors, while the amine hydrogens act as donors. Strong N-H···N and N-H···O hydrogen bonds are commonly observed, often forming specific patterns or motifs, such as R²₂(8) rings, which link molecules into chains or sheets. researchgate.netiucr.org
Other Weak Interactions: Weaker C-H···O and C-H···π interactions also play a role in consolidating the crystal packing. researchgate.netacs.org
Hirshfeld Surface Analysis is a computational technique used to visualize and quantify these intermolecular contacts. By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in hydrogen bonds (visible as distinct red spots) and other close contacts, providing a quantitative breakdown of the interactions that stabilize the crystal. nih.goviucr.orgacs.org
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. The surface is defined by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact. nih.gov Red spots on a dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov
Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, summarizing all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). crystalexplorer.net These plots offer a quantitative "fingerprint" of the interactions, with the percentage contribution of each type of contact calculated from the surface area. core.ac.ukiucr.org
For the analogue 2-amino-4-methoxy-6-methylpyrimidinium and its salts, studies consistently show that H···H, O···H/H···O, and C···H/H···C interactions are the most significant contributors to crystal packing. core.ac.ukiucr.orgiucr.org The presence of sharp "wingtips" or spikes in the fingerprint plots are characteristic of strong interactions like N—H···O hydrogen bonds. core.ac.ukiucr.org
Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-amino-4-methoxy-6-methylpyrimidine Salts This table presents data from studies on salts of the structural analogue, 2-amino-4-methoxy-6-methylpyrimidine, to illustrate the typical distribution of intermolecular contacts.
| Intermolecular Contact | Contribution in 2-hydroxybenzoate Salt (%) core.ac.uk | Contribution in 4-chlorobenzoate (B1228818) Salt (%) iucr.org | Contribution in isophthalate (B1238265) Salt (%) iucr.org |
| H···H | 44.2 | 44.8 | 48.8 |
| O···H/H···O | 20.9 | 14.6 | 17.9 |
| C···H/H···C | 19.6 | 7.5 | 13.8 |
| N···H/H···N | 8.1 | 3.4 | 8.3 |
| C···C | 2.9 | 6.6 | 4.1 |
| C···O/O···C | 3.0 | - | 2.8 |
| C···N/N···C | - | 3.3 | 1.7 |
| H···Cl/Cl···H | - | 13.3 | - |
| Other | 1.3 | 6.5 | 2.6 |
Characterization of Hydrogen Bonding and Other Non-Covalent Interactions in the Solid State
The solid-state architecture of pyrimidine derivatives is heavily influenced by a network of non-covalent interactions. Hydrogen bonds are paramount, particularly involving the amino group and the pyrimidine ring nitrogen atoms.
In the crystal structures of 2-amino-4-methoxy-6-methylpyrimidine and its salts, the primary amino group and the ring nitrogen atoms act as effective hydrogen bond donors and acceptors, respectively. sigmaaldrich.com A recurrent and stable supramolecular pattern is the formation of an eight-membered R²₂(8) ring motif. core.ac.ukiucr.orgnih.gov This motif typically arises from a pair of N—H···O hydrogen bonds between the pyrimidinium cation and an anion, or through paired N—H···N bonds between two neutral pyrimidine molecules. iucr.orgsigmaaldrich.com
These R²₂(8) dimers can be further linked into more complex assemblies, such as tetrameric DDAA arrays or infinite one-dimensional chains, through additional hydrogen bonds (e.g., C—H···O) or other interactions. nih.govcore.ac.uk
Table 2: Common Non-Covalent Interactions in the Solid State of 2-amino-4-methoxy-6-methylpyrimidine Analogues
| Interaction Type | Description | Typical Motif/Geometry |
| N—H···O Hydrogen Bond | Between the amino/pyrimidinium donor and a carboxylate or other oxygen acceptor. | Forms R²₂(8) and R²₄(8) ring motifs. core.ac.ukiucr.org |
| N—H···N Hydrogen Bond | Between the amino group of one molecule and a ring nitrogen of another. | Forms centrosymmetric R²₂(8) dimers and chains. sigmaaldrich.com |
| C—H···O Hydrogen Bond | Weaker hydrogen bonds involving ring or methyl C-H donors. | Links primary supramolecular motifs into larger networks. nih.gov |
| π–π Stacking | Between the aromatic rings of adjacent pyrimidine molecules. | Parallel displaced or face-to-face stacking with centroid separations of ~3.6-3.8 Å. iucr.orgiucr.org |
Void Analysis in Crystal Structures and its Implications
Void analysis in a crystal structure involves calculating the volume of empty space not occupied by the molecular electron density. researchgate.net This analysis is critical as the presence and size of voids can influence a crystal's mechanical properties, stability, and potential for guest inclusion or phase transitions. researchgate.net Crystals with significant void spaces are often less densely packed and may be more susceptible to mechanical stress. researchgate.netresearchgate.net
The void space is typically calculated using an isosurface of pro-crystal electron density within a program like CrystalExplorer. researchgate.net For two different salts of 2-amino-4-methoxy-6-methylpyrimidine, the calculated void volumes were found to be 233.25 ų and 398.48 ų, respectively, highlighting how different co-formers in the crystal lattice can significantly alter the packing efficiency. researchgate.net In another study of a titanium(IV) Schiff base complex, a void percentage of 9.2% was considered an indication of strong molecular packing through non-covalent interactions. researchgate.net
Thermodynamic Parameters and Molecular Stability Investigations
Theoretical calculations can predict the thermodynamic properties of a molecule, offering insights into its stability and reactivity. Parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be determined through computational methods. scispace.com
For instance, a study on the charge-transfer complex formed between 2-amino-4-methoxy-6-methylpyrimidine and an acceptor molecule found that the thermodynamic parameters were indicative of spontaneous interactions driven by hydrogen bonding and van der Waals forces. scispace.com
Furthermore, quantum mechanical calculations, often using Density Functional Theory (DFT), are employed to determine molecular stability. researchgate.netresearchgate.net These studies can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net These calculations, alongside analysis of the molecular electrostatic potential (MEP) map, help identify the regions of a molecule that are most likely to be involved in chemical reactions. researchgate.net
Role of 2 Methoxy N Methylpyrimidin 5 Amine As a Key Synthetic Precursor and Building Block
Intermediate in the Synthesis of More Complex Substituted Pyrimidine (B1678525) Compounds
The pyrimidine scaffold is a fundamental component in numerous biologically active compounds. 2-Methoxy-N-methylpyrimidin-5-amine provides a readily available platform for the construction of more elaborate substituted pyrimidines. The amino group can be acylated, alkylated, or used in coupling reactions to introduce a variety of substituents at the 5-position. Furthermore, the methoxy (B1213986) group at the 2-position can be a target for nucleophilic substitution, allowing for the introduction of other functional groups.
For instance, the synthesis of various 2-substituted pyrimidine-5-carboxylic esters has been achieved through methods that highlight the versatility of the pyrimidine core in accommodating different substituents. organic-chemistry.orgrsc.org General procedures often involve the reaction of a suitably functionalized three-carbon component with an amidine, leading to the formation of the pyrimidine ring. organic-chemistry.org This approach allows for the introduction of a wide range of substituents at the 2-position, demonstrating the adaptability of the pyrimidine system for creating diverse molecular architectures. organic-chemistry.orgrsc.org
The development of N-arylpyrimidin-2-amine derivatives further showcases the utility of pyrimidine-based intermediates. mdpi.com Synthetic strategies, such as the Buchwald-Hartwig amination, have been employed to form C-N bonds, linking aryl groups to the pyrimidine ring. mdpi.com This highlights the importance of pyrimidine precursors in accessing compounds with potential applications in medicinal chemistry.
Precursor to Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrido[2,3-d]pyrimidines)
One of the most significant applications of this compound is as a precursor for the synthesis of fused heterocyclic systems. These bicyclic and polycyclic structures are of great interest in medicinal chemistry due to their presence in many pharmacologically active molecules.
Pyrazolo[3,4-d]pyrimidines:
The pyrazolo[3,4-d]pyrimidine scaffold is a well-known purine (B94841) isostere and is found in numerous compounds with diverse biological activities, including kinase inhibition. mdpi.comnih.gov The synthesis of these fused systems often involves the construction of a pyrazole (B372694) ring onto a pre-existing pyrimidine core, or vice versa. 5-Aminopyrazoles are common precursors in the synthesis of various fused pyrazoloazines, including pyrazolo[3,4-d]pyrimidines. beilstein-journals.org
Synthetic strategies typically involve the reaction of a 5-aminopyrazole derivative with a suitable bielectrophilic partner to form the pyrimidine ring. semanticscholar.orgbeilstein-journals.org For example, the reaction of 5-amino-4-cyanopyrazoles with reagents like formic acid or formamide (B127407) derivatives can lead to the formation of the pyrazolo[3,4-d]pyrimidine core. mdpi.comsemanticscholar.org The specific substituents on the starting materials determine the final substitution pattern of the fused heterocyclic system.
The following table provides examples of synthetic routes to pyrazolo[3,4-d]pyrimidines, illustrating the types of precursors and reaction conditions employed.
| Starting Material 1 | Starting Material 2 | Key Reaction | Product Type | Reference |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Cyclization | Pyrazolo[3,4-d]pyrimidin-4-one | mdpi.com |
| 4-Amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines | Hydrazine hydrate | Condensation/Cyclization | 3-Amino-4-aryl-6-mercapto-3a,4-dihydro-1H-pyrazolo[3,4-d]pyrimidines | orientjchem.org |
| Ethyl N-4-cyano-1-aryl-1H-pyrazol-5-ylformimidate | Amines or Arylhydrazines | Cyclization followed by Dimroth rearrangement | 4-Substituted pyrazolo[3,4-d]pyrimidines | semanticscholar.org |
| 5-Isopropyl-2,4-dihydro-3-pyrazolone | Thiourea and Aromatic Aldehydes | Multicomponent Reaction | 3-Isopropyl-4-aryl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-thiones | researchgate.net |
Pyrido[2,3-d]pyrimidines:
The pyrido[2,3-d]pyrimidine (B1209978) ring system is another important scaffold in medicinal chemistry, with derivatives showing a range of biological activities. nuph.edu.uaresearchgate.net The synthesis of these fused systems can be approached by constructing the pyridine (B92270) ring onto a pyrimidine precursor or by forming the pyrimidine ring on a substituted pyridine. nuph.edu.ua
Functionalized pyrimidines are common starting materials for the annelation of the pyridine ring. nuph.edu.ua For instance, 4-aminopyrimidine-5-carbaldehydes can undergo a Friedländer-type condensation with ketones to yield 7-arylpyrido[2,3-d]pyrimidines. semanticscholar.org This reaction demonstrates how a simple pyrimidine derivative can be elaborated into a more complex fused system.
The table below outlines different synthetic strategies for accessing pyrido[2,3-d]pyrimidine derivatives.
| Pyrimidine Precursor | Reagent(s) | Key Reaction | Product Type | Reference |
| 6-Aminouracil | Aromatic Aldehydes, Malononitrile (B47326) | Multicomponent Reaction | Pyrido[2,3-d]pyrimidine derivatives | sci-hub.se |
| 4-Aminopyrimidine-5-carbaldehydes | Acetophenones | Friedländer Condensation | 7-Arylpyrido[2,3-d]pyrimidines | semanticscholar.org |
| 2-Aminonicotinic acid | Urea, POCl₃, then amine coupling | Cyclization/Substitution | Substituted Pyrido[2,3-d]pyrimidines | nih.gov |
| 2,4,6-Trichloropyrimidine | Amines | Sequential Substitution | Pyrido[2,3-d]pyrimidine-2,4-diamines | researchgate.net |
Contribution to the Design and Synthesis of Diverse Chemical Libraries
The ability of this compound to serve as a versatile building block makes it an ideal candidate for the construction of chemical libraries. rjpbr.com These libraries, which consist of a large number of structurally related compounds, are essential tools in drug discovery and chemical biology for the identification of new lead compounds. rjpbr.commdpi.com
By systematically varying the substituents at different positions of the pyrimidine ring, a diverse set of molecules can be generated from a common core. For example, starting with this compound, the amino group can be reacted with a library of carboxylic acids or sulfonyl chlorides to create a library of amides or sulfonamides. The methoxy group can be displaced with a library of nucleophiles to introduce further diversity.
This strategy of using a central scaffold for the creation of a library of compounds is a cornerstone of modern medicinal chemistry. semanticscholar.org The pyrimidine core, in particular, has been a focus for the development of such libraries due to its proven track record as a "privileged" scaffold in drug discovery. semanticscholar.org The synthesis of libraries of 2,4-diaminopyrimidines and other substituted pyrimidines has been reported for the screening against various biological targets. semanticscholar.orgacs.org The use of a versatile precursor like this compound greatly facilitates the efficient and systematic synthesis of these compound collections.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that are often harsh and environmentally taxing. The future of synthesizing compounds like 2-methoxy-N-methylpyrimidin-5-amine lies in the development of novel and sustainable synthetic routes that prioritize efficiency, safety, and minimal environmental impact.
A significant area of focus is the adoption of "green chemistry" principles. This includes the use of safer solvents, or even solvent-free reaction conditions, and the development of catalytic systems that can operate under milder conditions with high atom economy. For instance, recent advancements have demonstrated the efficient synthesis of pyrimidine analogues through multicomponent reactions using nickel(II) pincer complexes as catalysts, which proceed via an acceptorless dehydrogenative annulation of alcohols, producing only water and hydrogen as byproducts. Such strategies, which can achieve high yields with low catalyst loading, represent a promising avenue for the future synthesis of a wide range of substituted pyrimidines.
Furthermore, techniques such as microwave-assisted synthesis, ultrasonic irradiation, and mechanochemistry are being explored to shorten reaction times, increase yields, and reduce energy consumption. These methods offer significant advantages over conventional heating and have been successfully applied to the synthesis of various pyrimidine derivatives. The challenge lies in adapting these green methodologies to the specific synthesis of this compound, potentially from readily available and less hazardous starting materials than those used in traditional routes.
| Green Chemistry Approach | Potential Advantage for Pyrimidine Synthesis | Source |
| Catalysis | Higher yields, reduced waste, milder reaction conditions. | |
| Multicomponent Reactions | Increased efficiency, reduced number of synthetic steps. | |
| Microwave-Assisted Synthesis | Shorter reaction times, improved yields. | |
| Solventless Approaches | Reduced environmental impact and financial gains. | |
| Ultrasonic Synthesis | Enhanced reaction rates. |
Exploration of Undiscovered Reactivity Pathways and Transformations
The reactivity of the pyrimidine ring, particularly when substituted with electron-donating groups like methoxy (B1213986) and amino moieties, is rich and offers significant potential for further exploration. Future research will likely focus on uncovering novel reactivity pathways and transformations for this compound.
One area of interest is the functionalization of the pyrimidine core at positions that are currently difficult to access. This could involve the development of novel catalytic systems or the use of directing groups to achieve site-selective C-H activation and subsequent functionalization. The discovery of new methods for introducing diverse substituents onto the pyrimidine ring will expand the accessible chemical space and enable the synthesis of novel analogues with potentially unique properties.
Furthermore, the interplay between the methoxy and N-methylamino groups on the reactivity of the pyrimidine ring warrants deeper investigation. Understanding how these substituents electronically and sterically influence reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and electrophilic attack will be crucial for designing more complex molecular architectures. For example, the development of novel metallated species, such as 5-lithio-2-methoxypyrimidine, has opened up new avenues for creating complex molecules through subsequent reactions.
Advanced Computational Modeling for Predictive Chemistry and Material Science Applications
Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods for predicting molecular properties, reaction mechanisms, and biological activities. For this compound and its derivatives, advanced computational modeling holds significant promise.
Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of the application of computational modeling in drug discovery. By developing mathematical models that correlate the chemical structure of pyrimidine derivatives with their biological activity, researchers can predict the potency of new, unsynthesized compounds. This data-driven approach can significantly accelerate the identification of promising drug candidates and reduce the need for extensive experimental screening.
Molecular docking and molecular dynamics simulations can provide detailed insights into how pyrimidine derivatives interact with biological targets at the atomic level. These techniques can be used to predict binding affinities, identify key interactions, and guide the design of more potent and selective inhibitors. For instance, computational studies have been used to investigate novel pyrimidine derivatives as potent inhibitors of focal adhesion kinase (FAK), a target in cancer therapy.
Beyond biological applications, computational modeling can also be applied to predict the material properties of pyrimidine-containing compounds. This could be relevant for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) or other functional materials where the electronic properties of the pyrimidine ring are important.
Interdisciplinary Approaches in Pyrimidine Chemistry Research
The future of research on this compound and related compounds will increasingly rely on interdisciplinary collaborations. The complex challenges in areas such as drug discovery and materials science necessitate a synergistic approach that combines expertise from various fields.
The integration of synthetic chemistry with pharmacology and computational biology is a powerful strategy for the development of new therapeutic agents. Synthetic chemists can design and create novel pyrimidine derivatives, which are then evaluated for their biological activity by pharmacologists. Computational biologists can use modeling and simulation to rationalize the observed activities and guide the design of the next generation of compounds. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery.
Furthermore, collaborations between organic chemists and materials scientists can lead to the discovery of new functional materials based on the pyrimidine scaffold. The unique electronic and photophysical properties of pyrimidine derivatives can be harnessed for applications in electronics, optics, and sensor technology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methoxy-N-methylpyrimidin-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C). Key intermediates include substituted hydrazides, which undergo intramolecular cyclization to form the pyrimidine core. Optimization involves adjusting solvent systems (e.g., dichloromethane or toluene), stoichiometry of POCl₃, and reaction time to maximize yield. Post-synthesis purification via column chromatography or recrystallization is critical .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., methoxy C-O stretching at ~1250 cm⁻¹ and amine N-H bending at ~1600 cm⁻¹).
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methoxy protons at δ ~3.8 ppm, pyrimidine ring protons at δ ~6.5–8.5 ppm).
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks in crystalline form .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust/volatiles.
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at room temperature, protected from light and moisture .
- Hazard Mitigation : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do molecular conformation and intermolecular interactions influence the biological activity of this compound derivatives?
- Methodological Answer :
- Crystallographic Analysis : Dihedral angles between the pyrimidine ring and substituents (e.g., methoxy groups) dictate steric and electronic effects. For example, a dihedral angle of ~12° between the pyrimidine and phenyl rings enhances π-π stacking interactions with biological targets .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize conformations, while weak C–H⋯O interactions in the crystal lattice may influence solubility .
- Docking Studies : Use software like AutoDock to correlate conformational flexibility with receptor-binding affinity .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyrimidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) and compare bioassay results. For example, replacing a methoxy group with a chloro substituent may alter antibacterial efficacy due to electronegativity differences .
- Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial activity).
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., J. Med. Chem., Eur. J. Med. Chem.) to identify trends or outliers .
Q. What strategies are effective for designing this compound analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxy group with a trifluoromethoxy group to enhance metabolic stability without altering steric bulk .
- Prodrug Design : Introduce hydrolyzable esters at the amine group to improve oral bioavailability .
- LogP Optimization : Use computational tools (e.g., MarvinSketch) to balance hydrophilicity (for solubility) and lipophilicity (for membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
